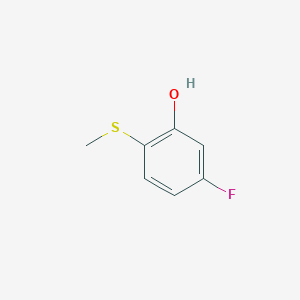

5-氟-2-(甲硫基)苯酚

描述

5-Fluoro-2-(methylthio)phenol is an organic compound . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(methylthio)phenol is C7H7FOS . The molecular weight is 158.2 g/mol.Physical And Chemical Properties Analysis

5-Fluoro-2-(methylthio)phenol is a liquid at room temperature . It has a molecular weight of 158.2 g/mol.科学研究应用

分子结构和抗菌活性

- 探索相关化合物(如 2-氯-5-氟苯酚)的抗菌特性的研究表明,它们对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌菌株有效。这些研究突出了氟苯酚衍生物在开发新的抗菌剂中的潜力。分子对接研究进一步支持它们的抗菌活性,表明类似的化合物,如 5-氟-2-(甲硫基)苯酚,也可能具有重要的生物学应用 (Vidhya、Austine 和 Arivazhagan,2020)。

神经药理学和促认知特性

- 在神经药理学中,氟苯酚的衍生物已被确认为开发具有促认知特性的新疗法的有希望的先导。具体而言,在 5-HT6 和 5-HT2A 受体上表现出双重配体活性的化合物已显示出增强认知功能并为治疗认知障碍提供新途径的潜力 (Staroń 等人,2019)。

氟甲基醚和酯的合成

- 利用 IF5-吡啶-HF 从甲硫甲基醚和酯合成氟甲基醚和酯,代表了有机合成中的一个重要应用。该方法可以潜在地应用于 5-氟-2-(甲硫基)苯酚的氟代衍生物的合成,从而扩展其在药物化学和材料科学中的用途 (Kunigami 和 Hara,2014)。

缓蚀

- 含有氟甲硫基的哌啶衍生物已被研究其在铁表面的缓蚀性能。这些研究涉及量子化学计算和分子动力学模拟以评估其效率,表明氟甲硫基化合物在保护金属表面中具有潜在的工业应用 (Kaya 等人,2016)。

抗癌活性

- 与 5-氟-2-(甲硫基)苯酚在结构上相关的化合物,如氟代 2-芳基苯并噻唑,已被探索其抗肿瘤特性。这些化合物的机制涉及 CYP1A1 催化的生物转化,导致敏感肿瘤细胞中的 DNA 损伤。这突出了氟代酚类化合物在癌症治疗中的潜力 (Leong 等人,2004)。

安全和危害

5-Fluoro-2-(methylthio)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

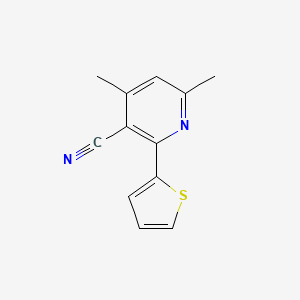

Relevant Papers One relevant paper titled “Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6- (4-aryl-piperazin-1-yl) Benzoxazoles” discusses the synthesis of a novel series of benzoxazoles with fluorine and piperazine moieties attached to them . Some of these new benzoxazoles show potential anticancer activity .

作用机制

Target of Action

It is known that phenolic compounds, in general, can interact with proteins and enzymes, disrupting their function .

Mode of Action

Phenolic compounds are known to exert their effects through proteolysis . They can dissolve tissue on contact and produce a chemical neurolysis when injected next to a nerve .

Biochemical Pathways

5-Fluoro-2-(methylthio)phenol may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .

Result of Action

Phenolic compounds can disrupt protein function, leading to potential cellular effects .

属性

IUPAC Name |

5-fluoro-2-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQUASVOVJQPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(methylthio)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)